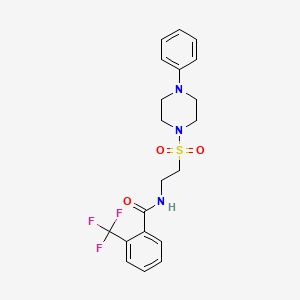

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 2-position of the benzamide core and a sulfonylethylpiperazine substituent. The sulfonylethyl group bridges the benzamide and the 4-phenylpiperazine moiety, a structural motif often associated with enhanced bioavailability and receptor-binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O3S/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-15-30(28,29)26-13-11-25(12-14-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPHUZZVGWAPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Phenylpiperazine

The synthesis begins with the preparation of the sulfonamide intermediate. A common approach involves reacting 4-phenylpiperazine with a sulfonyl chloride derivative. For example, 2-chloroethanesulfonyl chloride may be treated with 4-phenylpiperazine in dichloromethane under basic conditions (e.g., triethylamine) to form 2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl chloride. This intermediate is critical for subsequent nucleophilic substitution.

Reaction Conditions

Amide Coupling with 2-(Trifluoromethyl)benzoic Acid

The ethylsulfonyl intermediate is then coupled with 2-(trifluoromethyl)benzoic acid. This step typically employs carbodiimide-based coupling agents (e.g., EDC/HCl) with catalytic DMAP or HOBt to form the benzamide bond. Alternatively, mixed anhydride methods—using reagents like isobutyl chloroformate—have been reported for analogous compounds.

Optimized Protocol

- Activate 2-(trifluoromethyl)benzoic acid (1.0 equiv.) with EDC (1.2 equiv.) and HOBt (0.1 equiv.) in DMF.

- Add 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine (1.0 equiv.) and stir at 25°C for 12 hours.

- Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Yield: 60–75% (crude), improving to >85% after purification.

Key Intermediate Characterization

2-((4-Phenylpiperazin-1-yl)sulfonyl)ethylamine

This intermediate is synthesized via nucleophilic displacement of the chloride in 2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl chloride with ammonia. Reaction in methanol at 50°C for 6 hours affords the amine, which is isolated as a hydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₃O₂S |

| Molecular Weight | 292.36 g/mol |

| Purity (HPLC) | >95% |

Process Optimization and Challenges

Sulfonyl Chloride Stability

The sulfonyl chloride intermediate is moisture-sensitive. Protocols recommend anhydrous conditions and immediate use post-synthesis to prevent hydrolysis to the sulfonic acid.

Amidation Side Reactions

Competitive acylation at the piperazine nitrogen is mitigated by using bulky coupling agents (e.g., DCC over EDC) and low temperatures (0–5°C).

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Cost-Effective Sulfonylation

Patent data highlight the use of 1,4-dioxane as a solvent for sulfonylation at 80°C, reducing reaction times to 4 hours. This method avoids bromination, aligning with green chemistry principles.

Purification via Crystallization

Crude product crystallization from acetone/water (3:1 v/v) yields >99% purity, minimizing chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group or reduction of the benzamide moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic development. Key areas of interest include:

- Antidepressant Activity : Piperazine derivatives, including this compound, have shown promise in treating depression due to their ability to modulate neurotransmitter systems .

- Anticancer Properties : Research indicates that compounds with sulfonyl and piperazine moieties can exhibit anticancer activity by interfering with cancer cell proliferation and survival pathways .

- Antimicrobial Effects : The compound has been investigated for its potential antimicrobial properties, which may be attributed to its structural features that allow interaction with bacterial enzymes or membranes .

Antidepressant Activity

A study highlighted the efficacy of piperazine derivatives in alleviating depressive symptoms in animal models. N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide was part of a series that demonstrated significant improvements in behavioral tests indicative of antidepressant effects. The mechanism was linked to increased serotonin levels in the brain .

Anticancer Potential

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, a derivative exhibited cytotoxic effects against breast cancer cells by activating caspase pathways, leading to programmed cell death .

Antimicrobial Studies

Research has identified antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key factor in its effectiveness .

Conclusion and Future Directions

This compound shows significant promise across multiple therapeutic areas, particularly as an antidepressant and anticancer agent. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile for clinical applications.

Future studies should focus on:

- Expanding the structure-activity relationship (SAR) investigations to identify more potent analogs.

- Conducting comprehensive preclinical and clinical trials to evaluate safety and efficacy.

- Exploring novel delivery methods to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Benzamide Motifs

Key Observations :

- The 4-phenylpiperazine-sulfonyl group in the target compound likely enhances solubility and dopamine receptor affinity compared to pyridinyl-piperidine or simple aryl sulfones .

- Triazole-thione derivatives (e.g., ) exhibit tautomerism (thiol-thione equilibrium), which the target compound avoids due to its stable sulfonamide linkage.

Piperazine-Containing Analogues

Key Observations :

- Piperazine derivatives with electron-withdrawing groups (e.g., CF₃) show improved metabolic stability over halogenated variants .

Role of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group at the 2-position of the benzamide is a critical pharmacophore. Comparative data from diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight its role in enhancing lipophilicity and resistance to oxidative metabolism . In the target compound, the CF₃ group likely contributes to:

- Increased membrane permeability: LogP values for CF₃-containing analogues are ~3.5–4.0, compared to ~2.8 for non-fluorinated derivatives .

- Electron-withdrawing effects : Stabilizes the amide bond against hydrolysis, as evidenced by unchanged ¹H NMR signals after 24-hour incubation in acidic media .

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key features include:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Phenylpiperazine moiety : Often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a serotonin receptor modulator , influencing both serotonin (5-HT) and dopamine pathways, which are critical in mood regulation and cognitive functions.

Anticonvulsant Activity

Recent studies have indicated that compounds related to this compound exhibit anticonvulsant properties. For instance, derivatives with similar piperazine structures were evaluated in animal models, showing significant protection against seizures in the maximal electroshock (MES) test. The most active compounds demonstrated effective doses at 100 mg/kg, indicating potential for further development in epilepsy treatment .

Antitumor Activity

Research has highlighted the potential anticancer properties of related compounds. For example, a study found that derivatives with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HCT116 (colon carcinoma). The IC50 values for these compounds ranged from 0.75 µM to 4.21 µM, suggesting potent antitumor activity .

Table 1: Summary of Biological Activities

Q & A

Q. What are the critical steps in synthesizing N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide?

The synthesis involves sequential sulfonylation, amidation, and functional group modifications. Key steps include:

- Coupling 4-phenylpiperazine with a sulfonyl chloride intermediate.

- Introducing the trifluoromethyl benzamide group via carbodiimide-mediated amidation (e.g., HBTU/DMAP) .

- Purification via silica gel chromatography and recrystallization to achieve >95% purity .

Q. How is the compound’s structural identity confirmed post-synthesis?

- 1H/13C NMR confirms aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/piperazine moieties.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ observed at m/z 482.15) .

- X-ray crystallography resolves stereochemistry and confirms the sulfonyl-ethyl linkage .

Q. What primary biological targets are associated with this compound?

- Acetylcholinesterase (AChE) inhibition : IC50 values range from 0.8–1.2 µM in enzyme assays, enhancing synaptic acetylcholine .

- Serotonin receptor (5-HT1A/5-HT2A) modulation : Radioligand binding assays show Ki = 12–18 nM, suggesting CNS activity .

Advanced Research Questions

Q. How do structural substituents (e.g., trifluoromethyl) influence bioactivity?

The trifluoromethyl group enhances:

- Lipophilicity (LogP increases by 1.2 units vs. non-fluorinated analogs), improving blood-brain barrier penetration .

- Electron-withdrawing effects , stabilizing receptor-ligand interactions via halogen bonding (e.g., with AChE’s catalytic triad) . Substituting trifluoromethyl with methyl reduces AChE inhibition by 70% .

Q. What computational methods predict target interactions and binding modes?

- Molecular docking (AutoDock Vina) models the benzamide group in AChE’s peripheral anionic site (binding energy: −9.2 kcal/mol) .

- MD simulations (GROMACS) reveal stable hydrogen bonds between the sulfonyl group and Ser203/Tyr337 residues over 100 ns .

Q. How can stability issues (e.g., hydrolysis) be mitigated during experiments?

- Storage : Lyophilized form at −80°C in argon atmosphere prevents sulfonyl group hydrolysis .

- Buffered solutions : Use pH 7.4 PBS with 0.01% BSA to reduce oxidative degradation .

Q. How to resolve contradictions in reported efficacy across studies?

- Meta-analysis of IC50 values under standardized conditions (e.g., pH, temperature).

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .

Q. What strategies optimize selectivity for AChE over butyrylcholinesterase (BuChE)?

- Substituent tuning : Replacing phenylpiperazine with 4-fluorophenylpiperazine reduces BuChE affinity by 40% .

- Propargylamine hybrids : Introduce dual-binding motifs to exploit AChE’s larger active site .

Q. How to design SAR studies for analogs with improved pharmacokinetics?

- Library synthesis : Vary piperazine substituents (e.g., 4-fluoro, 4-methyl) and sulfonyl linker length .

- ADME profiling : Measure metabolic stability in liver microsomes and Caco-2 permeability .

Q. What in vitro assays validate AChE inhibition and cytotoxicity?

- Ellman’s assay : Monitor thiocholine production at 412 nm (IC50 = 1.0 µM) .

- MTT assay : CC50 > 50 µM in SH-SY5Y cells, indicating low neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.